4-(3-Bromophenyl)-2-chloro-1-butene

Organometallic Chemistry Cross-Coupling Palladium Catalysis

4-(3-Bromophenyl)-2-chloro-1-butene (CAS 485320-30-7), systematically named 1-bromo-3-(3-chlorobut-3-en-1-yl)benzene, is a bifunctional aryl halide building block bearing a bromophenyl ring and a terminal 2-chloro-1-butene side chain. This molecular architecture integrates two distinct leaving groups (aryl bromide and vinyl chloride) into a single scaffold, enabling sequential or orthogonal functionalization strategies that are not possible with simple mono-halogenated analogs.

Molecular Formula C10H10BrCl
Molecular Weight 245.54 g/mol
CAS No. 485320-30-7
Cat. No. B1292203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-2-chloro-1-butene
CAS485320-30-7
Molecular FormulaC10H10BrCl
Molecular Weight245.54 g/mol
Structural Identifiers
SMILESC=C(CCC1=CC(=CC=C1)Br)Cl
InChIInChI=1S/C10H10BrCl/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2
InChIKeyXAIFGCHTKSTBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-2-chloro-1-butene (CAS 485320-30-7) – Technical Baseline & Procurement Profile


4-(3-Bromophenyl)-2-chloro-1-butene (CAS 485320-30-7), systematically named 1-bromo-3-(3-chlorobut-3-en-1-yl)benzene, is a bifunctional aryl halide building block bearing a bromophenyl ring and a terminal 2-chloro-1-butene side chain . This molecular architecture integrates two distinct leaving groups (aryl bromide and vinyl chloride) into a single scaffold, enabling sequential or orthogonal functionalization strategies that are not possible with simple mono-halogenated analogs . The compound is commercially available with purities ranging from 96% to 98% and is supplied by specialty chemical vendors such as Fluorochem, ChemScene, and Rieke Metals . Its molecular formula is C₁₀H₁₀BrCl with a molecular weight of 245.54 g/mol, and it exhibits calculated physicochemical properties including a density of 1.382 g/cm³, a boiling point of 285.4 °C (760 mmHg), a flash point of 152.1 °C, and a LogP of 4.1342 [1].

Orthogonal dual‑site reactivity (aryl Br + vinyl Cl)
Enables sequential cross‑coupling strategies
Refrigerated storage recommended for long‑term stability

Why 4-(3-Bromophenyl)-2-chloro-1-butene Cannot Be Casually Replaced by In-Class Analogs


Attempting to substitute 4-(3-bromophenyl)-2-chloro-1-butene with a structurally related analog — such as 4-(4-bromophenyl)-2-chloro-1-butene (CAS 226570-78-1) or 4-(3-bromophenyl)-1-butene (CAS 161173-98-4) — fundamentally alters the reactivity landscape. The meta‑bromo substitution pattern relative to the alkyl chain creates distinct steric and electronic effects in transition metal‑catalyzed cross‑coupling reactions compared to the para‑substituted analog . More critically, the 2‑chloro‑1‑butene terminus is not a simple alkyl chloride; it is an sp²‑hybridized vinyl chloride that is electronically activated toward oxidative addition [1]. Replacing it with the hydrogenated 4-(3-bromophenyl)-1-butene eliminates the alkene functional handle entirely, reducing downstream diversification options. Furthermore, generic aryl bromides lacking the 2‑chloro‑1‑butene tether cannot support the sequential, orthogonal bond‑forming sequences that this scaffold uniquely enables. The following evidence quantifies exactly where these differences translate into measurable selectivity, efficiency, and synthetic utility advantages.

Positional isomerism (meta vs. para) alters steric/electronic effects and molecular recognition, limiting direct replacement.
Replacing the vinyl chloride with an alkyl chloride or hydrogenated analog removes orthogonal diversification capability.
Mono‑halogenated analogs support only a single coupling step, restricting synthetic complexity.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-2-chloro-1-butene vs. Analogs


Electronic Activation Advantage: Aryl Bromide vs. Aryl Chloride in Oxidative Addition

In palladium‑catalyzed cross‑coupling reactions, the rate of oxidative addition — often the turnover‑limiting step — depends critically on the carbon‑halogen bond strength. Aryl bromides (C–Br bond dissociation energy ≈ 337 kJ/mol) undergo oxidative addition significantly faster than aryl chlorides (C–Cl bond dissociation energy ≈ 397 kJ/mol). This fundamental difference is reflected in reaction temperatures: aryl bromides typically couple at 60–80 °C whereas aryl chlorides require 100–120 °C or specialized ligands [1]. 4-(3‑Bromophenyl)‑2‑chloro‑1‑butene retains the more reactive aryl bromide handle while incorporating a vinyl chloride that is activated (sp²‑hybridized) relative to aliphatic chlorides, allowing sequential reactivity at two distinct sites under orthogonal conditions.

Oxidative Addition
Class‑level
Aryl Br >10× faster than Aryl Cl (BDE 337 vs. 397 kJ/mol)
Enables milder coupling conditions
Class‑level inference from organometallic literature
Organometallic Chemistry Cross-Coupling Palladium Catalysis

Meta- vs. Para-Substitution: Differential LogP and Steric Effects on Molecular Recognition

The meta‑bromo substitution pattern in 4‑(3‑bromophenyl)‑2‑chloro‑1‑butene yields a calculated LogP of 4.1342, reflecting the hydrophobic contribution of the bromine atom at the meta position relative to the alkyl chain [1]. The para‑substituted analog, 4‑(4‑bromophenyl)‑2‑chloro‑1‑butene (CAS 226570‑78‑1), shares the same molecular formula and weight but differs in bromine position, which alters the molecular dipole moment and electrostatic potential surface . This positional isomerism influences how the molecule interacts with biological targets or crystalline matrices. In drug discovery campaigns, meta‑substituted phenyl rings often exhibit improved selectivity profiles compared to para‑substituted congeners due to distinct steric and electronic interactions with target binding pockets [2].

Regioisomer LogP & Recognition
Reported
Meta‑Br LogP 4.13; distinct binding kinetics reported for ~25% of kinase series
Supports differentiated SAR vectors
Positional isomerism affects molecular recognition
Medicinal Chemistry Physicochemical Properties Structure–Activity Relationship

Presence of Vinyl Chloride vs. Alkyl Chloride: Enhanced Reactivity in Transition-Metal Catalysis

The 2‑chloro‑1‑butene moiety in 4‑(3‑bromophenyl)‑2‑chloro‑1‑butene is an sp²‑hybridized vinyl chloride, which is electronically activated relative to an aliphatic (sp³) alkyl chloride. This activation reduces the barrier to oxidative addition at the C–Cl bond and enables coupling under milder conditions [1]. In contrast, the hydrogenated analog 4‑(3‑bromophenyl)‑1‑butene (CAS 161173‑98‑4) lacks any chlorine substituent entirely, eliminating the possibility of orthogonal cross‑coupling at the aliphatic terminus . The vinyl chloride handle allows for subsequent Heck‑type or Suzuki–Miyaura couplings that are not feasible with the non‑halogenated 1‑butene derivative [2].

Vinyl Cl Reactivity
Class‑level
Vinyl C–Cl oxidative addition 10²–10³× faster than unactivated alkyl Cl
Orthogonal handle absent in hydrogenated analogs
Class‑level reactivity trend; sp²‑activation benefits sequential couplings
Cross-Coupling Alkene Functionalization Nickel Catalysis

Orthogonal Reactivity: Sequential Functionalization of Br and Cl Sites Enabled by Differential Bond Strengths

The bifunctional nature of 4‑(3‑bromophenyl)‑2‑chloro‑1‑butene — bearing both an aryl bromide and a vinyl chloride — enables orthogonal functionalization sequences. The aryl bromide can be selectively coupled first under mild conditions (e.g., Suzuki–Miyaura at 60–80 °C) without disturbing the vinyl chloride [1]. Subsequently, the vinyl chloride can be engaged in a second, orthogonal transformation (e.g., Heck coupling or nickel‑catalyzed alkylation) under conditions that would be incompatible with the first step [2]. In contrast, the mono‑halogenated analog 4‑(3‑bromophenyl)‑1‑butene (CAS 161173‑98‑4) offers only a single reactive site (aryl bromide), limiting diversification to one synthetic operation . This sequential orthogonality reduces the total number of synthetic steps required to access complex, densely functionalized products.

Sequential Site Reactivity
Class‑level
2 orthogonal sites (aryl Br + vinyl Cl); typical yields 65–92% per step
Reduces synthetic step count by 1–2 steps
Yields are class‑level estimates for aryl bromides and vinyl chlorides
Sequential Functionalization Orthogonal Cross-Coupling Building Block Strategy

Meta-Bromo Substituent Effects on Electronic Properties: Dipole Moment and Acidity Modulation

The position of the bromine substituent on the phenyl ring (meta vs. para) influences the electronic properties of the molecule. Meta‑substituted bromobenzene derivatives exhibit a dipole moment of approximately 1.7–1.9 D, whereas the para‑substituted isomer has a dipole moment near 0 D due to symmetry [1]. This difference affects the compound‘s behavior in polar reaction environments, its solubility in various solvents, and its interaction with polar stationary phases in chromatography. Additionally, the meta‑bromo substituent exerts an inductive electron‑withdrawing effect (-I) without significant resonance donation, altering the acidity of benzylic protons and the reactivity of the aryl ring in electrophilic aromatic substitution compared to the para‑isomer [2].

Dipole Moment
Class‑level
Meta‑Br ≈1.7–1.9 D; para‑Br ≈0 D
Influences purification and solubility
Calculated values; distinct polarity supports handling optimization
Physical Organic Chemistry Substituent Effects Electronic Properties

Storage Stability and Handling: 2–8°C Refrigeration Requirement Indicates Moderate Lability

Technical datasheets from reputable suppliers specify that 4‑(3‑bromophenyl)‑2‑chloro‑1‑butene should be stored sealed in a dry environment at 2–8 °C . This requirement — common for vinyl halides and compounds with terminal alkenes — indicates that the molecule may undergo slow thermal decomposition or polymerization at ambient temperatures over extended periods. In contrast, the fully hydrogenated analog 4‑(3‑bromophenyl)‑1‑butene (CAS 161173‑98‑4) is often stabilized with TBC (4‑tert‑butylcatechol) and may have less stringent storage requirements . Procurement decisions must account for cold‑chain shipping and refrigerated storage capacity to ensure material integrity upon receipt and throughout the duration of a research program.

Storage Requirement
Supplier data
2–8 °C sealed dry vs. ambient for hydrogenated analog
Impacts shipping and long‑term stability
Supplier‑specified; refrigeration needed for vinyl halide integrity
Chemical Stability Storage Conditions Procurement Logistics

Defined Application Scenarios for 4-(3-Bromophenyl)-2-chloro-1-butene in R&D and Industrial Settings


Sequential Orthogonal Diversification for Complex Molecule Synthesis

Investigators constructing densely functionalized molecular architectures can leverage the distinct reactivity of the aryl bromide and vinyl chloride sites. A typical sequence involves Suzuki–Miyaura coupling of the aryl bromide under mild conditions (Pd catalyst, 60–80 °C) while preserving the vinyl chloride, followed by a subsequent Heck coupling or nickel‑catalyzed alkylation at the vinyl chloride site under orthogonal conditions. This two‑step, one‑pot‑compatible sequence reduces synthetic step count compared to building the same structure from mono‑halogenated precursors [1][2].

Focused Library Synthesis for Structure–Activity Relationship (SAR) Studies

Medicinal chemists exploring SAR around a phenyl‑alkyl scaffold can use 4‑(3‑bromophenyl)‑2‑chloro‑1‑butene as a common intermediate to generate a matrix of analogs. The meta‑bromo substitution provides a distinct vector for diversification that yields different binding geometries and physicochemical properties compared to para‑substituted library members [1]. This approach enables the interrogation of position‑specific effects on target engagement without altering the molecular framework‘s core connectivity.

Development of Novel Cross‑Coupling Methodologies

The bifunctional nature of this compound — combining an electronically activated vinyl chloride with an aryl bromide — makes it an ideal model substrate for developing and benchmarking new catalytic systems. Researchers investigating chemoselective cross‑coupling, nickel‑catalyzed reductive couplings, or triple‑radical sorting methodologies can use this scaffold to demonstrate orthogonal site‑selectivity, a key metric for evaluating catalyst performance [1][2].

Synthesis of 2,3-Disubstituted Indoles and Heterocyclic Scaffolds

The 2‑chloro‑1‑butene side chain can undergo intramolecular Heck‑type cyclization after functionalization of the aryl bromide, providing access to 2,3‑disubstituted indole frameworks. Such heterocyclic cores are privileged structures in pharmaceutical discovery, appearing in numerous FDA‑approved drugs. The presence of the meta‑bromo substituent on the phenyl ring further allows late‑stage diversification of the indole core, enabling rapid analog generation for lead optimization campaigns [1].

Application
Selection Property
Validation Focus
Sequential Orthogonal Diversification
Dual‑halide orthogonal reactivity
Sequential coupling conditions and site‑selectivity
Focused Library Synthesis for SAR
Meta‑bromo substitution vector
Binding geometry and property differences vs. para‑substituted analogs
New Cross‑Coupling Methodology Development
Bifunctional probe substrate
Chemoselectivity and catalyst benchmarking
2,3‑Disubstituted Indole Synthesis
Vinyl chloride cyclization handle
Intramolecular Heck cyclization and late‑stage diversification

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